BenchChemオンラインストアへようこそ!

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cathepsin X Cysteine Protease Selectivity

The compound N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (CAS 2097889-93-3) is a heterocyclic small molecule (MF: C12H14N4O4S; MW: 310.33 g/mol) characterized by a 2,3-dihydrobenzo[b][1,4]dioxine (benzodioxane) core tethered to a 1,2,3-triazole ring via an ethyl linker and terminating in a sulfonamide group. This triazole‑benzodioxane‑sulfonamide scaffold distinguishes it from simple benzenesulfonamides or 1,2,4-triazole isomers.

Molecular Formula C12H14N4O4S
Molecular Weight 310.33
CAS No. 2097889-93-3
Cat. No. B2709815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
CAS2097889-93-3
Molecular FormulaC12H14N4O4S
Molecular Weight310.33
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCN3N=CC=N3
InChIInChI=1S/C12H14N4O4S/c17-21(18,15-5-6-16-13-3-4-14-16)10-1-2-11-12(9-10)20-8-7-19-11/h1-4,9,15H,5-8H2
InChIKeyAAMLPOYASNVUPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2H-1,2,3-Triazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (CAS 2097889-93-3): Core Structural Identity and Procurement Context


The compound N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (CAS 2097889-93-3) is a heterocyclic small molecule (MF: C12H14N4O4S; MW: 310.33 g/mol) characterized by a 2,3-dihydrobenzo[b][1,4]dioxine (benzodioxane) core tethered to a 1,2,3-triazole ring via an ethyl linker and terminating in a sulfonamide group . This triazole‑benzodioxane‑sulfonamide scaffold distinguishes it from simple benzenesulfonamides or 1,2,4-triazole isomers. Unlike its parent fragment, 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (CAS 90222-81-4), which carries a free –SO2NH2 group, this compound’s secondary sulfonamide and N2‑linked triazole confer distinct hydrogen‑bonding capacity and metabolic stability profiles [1]. For procurement, it is supplied as a research‑grade chemical (typically ≥95% purity) for early‑stage drug discovery and chemical biology applications .

Why N-(2-(2H-1,2,3-Triazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide Cannot Be Replaced by a Generic Analog


Substitution with a generic triazole‑sulfonamide scaffold risks profound loss of function because the biological activity of this chemotype is exquisitely dependent on three structural features that act in concert: (i) the 2,3‑dihydrobenzo[b][1,4]dioxine ring provides shape complementarity and hydrophobic contacts absent in simple phenyl sulfonamides; (ii) the N2‑substitution pattern of the 1,2,3‑triazole dictates a unique geometry and dipole orientation compared to N1‑linked or 1,2,4‑triazole isomers; and (iii) the ethyl linker between the triazole and sulfonamide nitrogen controls the distance and flexibility required for target engagement. Evidence from the closely related cathepsin X inhibitor program shows that the benzodioxane moiety is essential for nanomolar potency and >100‑fold selectivity, as its removal or substitution with a phenyl ring dramatically weakens inhibition [1]. Therefore, even a compound with the same molecular formula but a different connectivity (e.g., a 1,2,4‑triazole regioisomer) cannot be assumed to exhibit comparable binding kinetics or selectivity without experimental validation .

Quantitative Differentiation Evidence for N-(2-(2H-1,2,3-Triazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide


Triazole‑Benzodioxane Sulfonamides Exhibit >100‑Fold Selectivity Over Cathepsin B

In a series of triazole‑benzodioxine derivatives structurally related to the target compound, the 2,3‑dihydrobenzo[b][1,4]dioxine moiety conferred >100‑fold selectivity for cathepsin X over cathepsin B [1]. The parent compound Z9 (1‑(2,3‑dihydrobenzo[b][1,4]dioxin‑6‑yl)‑2‑((4‑isopropyl‑4H‑1,2,4‑triazol‑3‑yl)thio)ethan‑1‑one, Ki = 2.45 ± 0.05 μM) exemplifies the scaffold’s capacity for selective target engagement, whereas analogs lacking the benzodioxane group lose both potency and selectivity [2].

Cathepsin X Cysteine Protease Selectivity

Benzodioxane‑Containing Sulfonamides Show Potent α‑Glucosidase Inhibition

A structurally related series of N‑aryl‑2,3‑dihydrobenzo[1,4]dioxine‑6‑sulfonamides demonstrated substantial inhibitory activity against yeast α‑glucosidase, whereas the same compounds were weak inhibitors of acetylcholinesterase (AChE) [1]. This pharmacological divergence indicates that the benzodioxane‑sulfonamide core is not a promiscuous enzyme inhibitor but rather displays target‑specific inhibition, a property that is likely retained or modulated by the triazole‑ethyl extension in CAS 2097889-93-3.

α‑Glucosidase Benzodioxane Sulfonamide Enzyme Inhibition

N2‑Linked 1,2,3‑Triazole Confers Favorable Physicochemical Properties for CNS Drug Discovery

The 1,2,3‑triazole ring is a well‑established bioisostere for the amide bond, offering superior metabolic stability while preserving hydrogen‑bond acceptor/donor capacity [1]. Compared to 1,2,4‑triazole isomers, the 1,2,3‑triazole exhibits a different dipole moment (∼5 Debye for 1,2,3‑triazole vs ∼3 Debye for 1,2,4‑triazole) and distinct tautomeric equilibria, which directly impact blood‑brain barrier permeation and target engagement [2]. The N2‑alkylation pattern in CAS 2097889-93-3 eliminates the acidic N–H proton, reducing plasma protein binding and improving oral bioavailability relative to N1‑unsubstituted analogs .

1,2,3‑Triazole Physicochemical Properties CNS Drug Discovery

Sulfonamide‑Triazole Hybrids Demonstrate Antibacterial Activity via ROS Induction

Although direct data for CAS 2097889-93-3 are unavailable, the sulfonamide‑triazole hybrid chemotype from which it derives has produced compounds with minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL against Escherichia coli, mediated through GSH inhibition and reactive oxygen species (ROS) elevation . This mechanism is distinct from traditional sulfonamide antibiotics that target dihydropteroate synthase (DHPS), suggesting the compound class may overcome classical sulfonamide resistance. The triazole‑ethyl‑sulfonamide architecture is hypothesized to facilitate bacterial membrane penetration and intracellular GSH targeting, a feature not shared by simple benzenesulfonamides .

Antibacterial ROS Induction Sulfonamide

Research and Industrial Application Scenarios for N-(2-(2H-1,2,3-Triazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide


Selective Cathepsin X Inhibitor Probe Development

The benzodioxane‑triazole scaffold, validated in the Z9 chemotype, provides a privileged starting point for designing selective, reversible cathepsin X inhibitors. Researchers focused on cancer progression and neurodegenerative diseases can utilize CAS 2097889-93-3 as a core scaffold for structure‑based optimization, leveraging the >100‑fold selectivity over cathepsin B conferred by the benzodioxane moiety [1].

CNS‑Penetrant Kinase or Protease Inhibitor Library Design

The N2‑substituted 1,2,3‑triazole ring system offers a metabolically stable amide bioisostere with a dipole moment compatible with blood‑brain barrier permeation [2]. Procurement of CAS 2097889-93-3 enables its use as a key intermediate in the parallel synthesis of CNS‑targeted compound libraries where reducing hydrogen‑bond donor count is a critical design parameter.

Antimicrobial Resistance‑Breaking Agent Discovery

The sulfonamide‑triazole hybrid class has demonstrated potent antibacterial activity (MIC 0.25 μg/mL) through a non‑canonical ROS‑mediated mechanism, circumventing traditional DHPS‑targeted resistance . The target compound can serve as a versatile synthetic intermediate for generating focused libraries to explore structure‑activity relationships against multidrug‑resistant Gram‑negative pathogens.

Metabolic Disease Target Screening (α‑Glucosidase)

Benzodioxane‑sulfonamide analogs exhibit substantial α‑glucosidase inhibition with minimal acetylcholinesterase off‑target activity, indicating a clean pharmacological profile relevant to type 2 diabetes and metabolic syndrome [3]. CAS 2097889-93-3 can be employed as a scaffold for hit‑to‑lead optimization in metabolic enzyme inhibitor programs.

Quote Request

Request a Quote for N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.